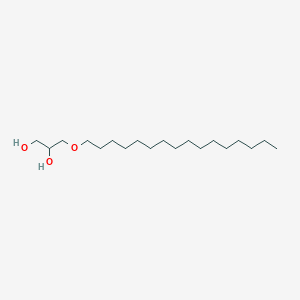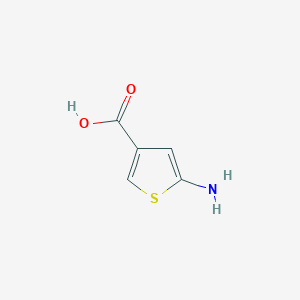![molecular formula C9H10N4O3 B054901 7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione CAS No. 117525-95-8](/img/structure/B54901.png)
7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione
Vue d'ensemble
Description
This compound is a pyrimidine derivative, part of the larger family of pyrido[2,3-d]pyrimidines. These compounds are known for their varied biological activities and are explored for their potential in various applications. The specific structure and substitutions on the pyrimidine ring influence their chemical and physical properties.
Synthesis Analysis
The compound can be synthesized via microwave-assisted conditions from 6-amino-1,3-dimethyluracil with aromatic aldehydes, leading to the formation of pyrido[2,3-d] dipyrimidine derivatives (Dabiri et al., 2007). Alternative methods involve reactions with heterocumulenes yielding pyrimido[4,5-d]pyrimidines after elimination of dimethylamine (Prajapati & Thakur, 2005).
Molecular Structure Analysis
The molecular structure has been detailed through crystallography, revealing interactions such as N—H⋯N hydrogen bonds forming chains and rings, contributing to its stability and reactivity (Portilla et al., 2006). Additionally, the flattened envelope conformation of the pyrimidine ring has been observed (Zhou et al., 2007).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including bromination, chlorosulfonation, and reactions with electrophilic agents, leading to diverse derivatives (Burova et al., 1990). These reactions are influenced by the specific substituents and conditions employed.
Physical Properties Analysis
While specific studies directly detailing the physical properties of this exact compound are scarce, related structures show that physical properties such as melting points, solubility, and crystal form can vary significantly based on substitution patterns and external conditions.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity, are influenced by the pyrimidine structure and the electronic effects of the substituents. The amino and dimethyl groups contribute to its chemical behavior in various organic reactions. The compound’s reactivity with acylating agents and its behavior under different chemical conditions have been explored (Burova et al., 1990).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Efficient Synthesis and Antibacterial Activity 7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione has been utilized in the efficient synthesis of new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones. These compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting their potential in antibiotic development (Asadian, Davoodnia, & Beyramabadi, 2018).
Synthetic Methodology Advancements Advanced synthetic methodologies involving microwave-assisted conditions have been explored for the efficient synthesis of pyrimido[4,5-d]pyrimidine-2,4,7-trione derivatives, indicating the compound's utility in facilitating chemical reactions under controlled, energy-efficient conditions (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).
Chemical Modification and Reactivity Studies Research has also focused on the reactivity of 7-amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione with various electrophilic agents, which is crucial for understanding its chemical behavior and potential applications in creating more complex molecules or pharmaceutical compounds (Burova, Bystryakova, Smirnova, & Safonova, 1990).
Biological Activity and Applications
Antibacterial Properties Several studies have synthesized derivatives of 7-amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione and tested them for antibacterial activity. Compounds such as 8-alkyl(aryl)-6-cyanopyrido[2,3-d]-pyrimidine-2,4,5-triones have shown promising results, further emphasizing the compound's relevance in the search for new antibacterial agents (Skudarnova, Burova, Smirnova, Chelysheva, & Safonova, 1994).
Potential in Cancer Research In the realm of cancer research, derivatives of 7-amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione have been studied for their potential as DNA intercalators, which could position them as leads for the development of new anticancer drugs. This underscores the compound's significance in medicinal chemistry and drug design (Santana et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
7-amino-1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-12-7-6(4(14)3-5(10)11-7)8(15)13(2)9(12)16/h3H,1-2H3,(H3,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKJAKMJYFUJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C=C(N2)N)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327782 | |
| Record name | NSC686397 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658062 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione | |
CAS RN |
112734-90-4, 117525-95-8 | |
| Record name | 7-Amino-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112734-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC686397 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




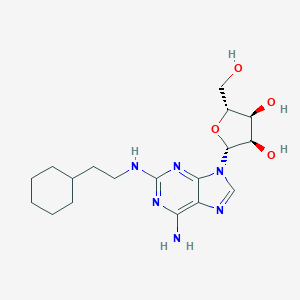
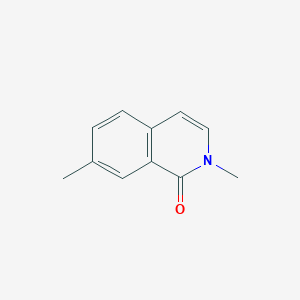
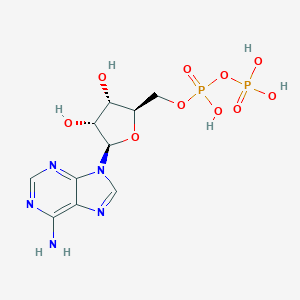
![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)
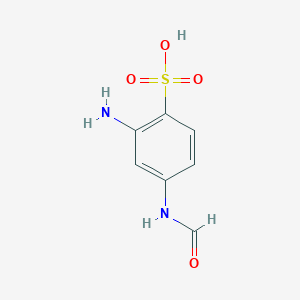
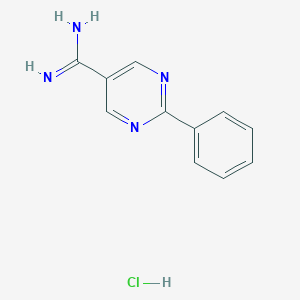
![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)
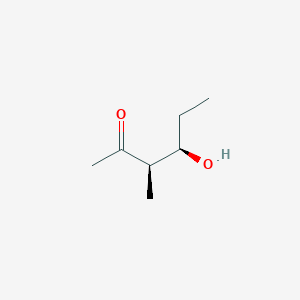
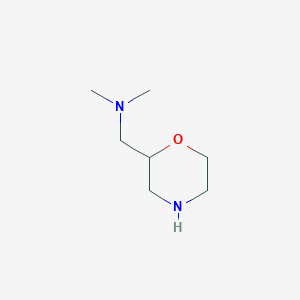
![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)
